molecular formula C16H17N3OS B5549496 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B5549496
M. Wt: 299.4 g/mol
InChI Key: ZLELLENQJOISGK-UHFFFAOYSA-N
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Description

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dihydropyrimidine core

Preparation Methods

The synthesis of 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.

    Construction of the Dihydropyrimidine Core: This is typically done through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under controlled conditions to introduce the sulfanylidene moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can be compared with similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Phenyl-Substituted Compounds: Compounds with phenyl groups often exhibit similar chemical reactivity and can be used in similar applications.

    Dihydropyrimidine Derivatives: These compounds share the dihydropyrimidine core and are often studied for their medicinal properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-phenyl-6-pyrrolidin-1-yl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11(20)13-15(19-9-5-6-10-19)17-14(18-16(13)21)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELLENQJOISGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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